An In-Depth Technical Guide to tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate: A Key Chiral Intermediate in Modern Antiviral Synthesis
An In-Depth Technical Guide to tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate: A Key Chiral Intermediate in Modern Antiviral Synthesis
Abstract
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is a pivotal chiral building block in the field of medicinal chemistry, most notably for its role as a key intermediate in the synthesis of Entecavir, a potent antiviral drug used in the treatment of Hepatitis B virus (HBV) infection. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic characterization, and synthesis. Furthermore, it delves into its critical application in the synthetic pathway to En-tecavir, offering insights for researchers, scientists, and professionals in drug development.
Section 1: Molecular Overview and Physicochemical Properties
Introduction to the Molecule
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate, a Boc-protected aminocyclopentanol, is a bifunctional molecule of significant interest. Its structure incorporates a carbamate (Boc protecting group), a secondary alcohol, and a cyclopentane ring with a defined stereochemistry ((1R,3R) configuration). This specific stereoisomer is crucial for the biological activity of the final active pharmaceutical ingredient (API) it is used to synthesize. The presence of both a protected amine and a hydroxyl group allows for sequential, regioselective reactions, making it a versatile intermediate in complex organic synthesis.
Structural Elucidation
The molecule consists of a five-membered cyclopentane ring. An amino group at position 1 and a hydroxyl group at position 3 are in a trans relationship to each other. The (1R,3R) designation defines the absolute stereochemistry at these two chiral centers. The amino group is protected with a tert-butyloxycarbonyl (Boc) group, which is a common protecting group for amines due to its stability under various reaction conditions and its ease of removal under acidic conditions.
Chemical Structure:
Physicochemical Data
A summary of the key physicochemical properties of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H19NO3 | [1][2] |
| Molecular Weight | 201.26 g/mol | [1][2] |
| CAS Number | 207729-04-2 (for racemate) | [1] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, sealed in dry conditions | |
| XLogP3 | 1.2 | [1][2] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Topological Polar Surface Area | 58.6 Ų | [1][2] |
Section 2: Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum will exhibit characteristic signals for the cyclopentyl ring protons, the methine protons at the chiral centers, the protons of the tert-butyl group (a sharp singlet around 1.4 ppm), and the protons of the amine and hydroxyl groups (which may be broad and their chemical shifts can be concentration-dependent).
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¹³C NMR : The carbon NMR spectrum will show distinct signals for the carbons of the cyclopentyl ring, the quaternary carbon and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate.
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Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ corresponds to the O-H stretching of the alcohol. The N-H stretching of the carbamate will appear in a similar region. A strong absorption around 1680-1700 cm⁻¹ is indicative of the C=O stretching of the carbamate group.
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Mass Spectrometry (MS) : Mass spectral analysis will show the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺, confirming the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the tert-butyl group or other characteristic fragments.
Section 3: Synthesis and Manufacturing Insights
Retrosynthetic Analysis
The synthesis of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate often starts from simpler, achiral or meso starting materials. A common retrosynthetic approach involves the disconnection of the Boc-protected amine to reveal (1R,3R)-3-aminocyclopentanol. This chiral amino alcohol can be derived from a meso-precursor through an enantioselective process.
Caption: Retrosynthetic pathway for tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate.
Common Synthetic Routes
A prevalent method for synthesizing this chiral intermediate involves the enzymatic desymmetrization of a meso-diacetate. This approach offers high enantioselectivity.
Experimental Protocol: Enzymatic Desymmetrization
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Esterification: A meso-diol, such as cis-1,3-cyclopentanediol, is first acetylated to form the corresponding meso-diacetate.
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Enzymatic Hydrolysis: The meso-diacetate is subjected to enantioselective hydrolysis using a lipase (e.g., from Candida antarctica). The enzyme selectively hydrolyzes one of the acetate groups, leading to a chiral monoacetate and the unreacted diacetate.
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Separation: The resulting chiral monoacetate is separated from the unreacted diacetate and the diol by-product, typically using column chromatography.
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Amine Introduction: The hydroxyl group of the chiral monoacetate is then converted to an azide via a mesylate intermediate, followed by reduction to the amine.
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Boc Protection: The resulting chiral amino alcohol is protected with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
Purification and Quality Control
Purification is typically achieved through recrystallization or silica gel column chromatography. The purity and enantiomeric excess of the final product are critical and are assessed using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
Section 4: The Critical Role in the Synthesis of Entecavir
Introduction to Entecavir
Entecavir is a carbocyclic nucleoside analogue that functions as a reverse transcriptase inhibitor.[4] It is a highly potent and selective inhibitor of HBV DNA polymerase, making it a frontline treatment for chronic HBV infection.[4][5] The specific stereochemistry of its cyclopentyl core is essential for its antiviral activity, which is where tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate plays a crucial role.[4]
Synthetic Pathway to Entecavir
The synthesis of Entecavir is a multi-step process where tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate serves as a key chiral precursor to construct the carbocyclic core of the drug.[5][6][7]
Caption: Simplified workflow from the chiral intermediate to Entecavir.
The synthesis generally involves:
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Oxidation and Olefination: The hydroxyl group of the starting material is oxidized to a ketone. This is followed by the introduction of a methylene group, often via a Wittig or similar reaction, to form a key cyclopentene intermediate.
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Further Functionalization: The cyclopentene ring is further elaborated to introduce the necessary functional groups that mimic the ribose sugar of a natural nucleoside.
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Coupling with the Nucleobase: The modified cyclopentyl core is then coupled with a protected guanine derivative.
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Deprotection: Finally, all protecting groups are removed to yield Entecavir.
Section 5: Handling, Storage, and Safety
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is classified as an irritant. It may cause skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a tightly sealed container in a dry, well-ventilated place, ideally at refrigerated temperatures (2-8°C) to ensure its long-term stability.
Section 6: Conclusion and Future Outlook
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is a valuable and versatile chiral building block with a critical application in the pharmaceutical industry. Its role in the synthesis of Entecavir highlights the importance of stereochemistry in drug design and development. Future research may focus on developing more efficient and sustainable synthetic routes to this intermediate, potentially utilizing novel biocatalytic or asymmetric catalytic methods to further streamline the production of Entecavir and other carbocyclic nucleoside analogues.[8]
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